

# Application Notes and Protocols for Affinity Purification

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## Compound of Interest

Compound Name: TAG-2

Cat. No.: B1574990

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A Note on the "TAG-2" Protocol: Extensive research did not yield specific information on an affinity purification protocol or system designated as "TAG-2." This term does not correspond to a widely recognized or commercially available affinity tag system. Therefore, this document provides a comprehensive guide to the Strep-tag® II affinity purification system. This system is a well-established, versatile, and highly specific method for protein purification, making it an excellent representative example for researchers, scientists, and drug development professionals.

## Strep-tag® II Affinity Purification: Principles and Protocols

The Strep-tag® II system is a powerful tool for the purification of recombinant proteins.[1][2] It is based on the highly specific interaction between the synthetic Strep-tag® II peptide (an eight-amino-acid sequence: Trp-Ser-His-Pro-Gln-Phe-Glu-Lys) and Strep-Tactin®, an engineered form of streptavidin.[2][3][4] This interaction allows for the efficient, one-step purification of tagged proteins from crude cell lysates under physiological conditions, which helps in preserving the protein's biological activity.[1][2] Due to the small size of the Strep-tag® II, it generally does not interfere with the structure or function of the fusion protein, often making tag removal unnecessary.[1]

## Quantitative Data

The following tables summarize key quantitative parameters of the Strep-tag® II affinity purification system.

Table 1: Buffer Compositions for Strep-tag® II Affinity Purification

Buffer Type	Components	Concentration	pH	Notes
Lysis/Wash Buffer (Buffer W)	Tris-HCl	100 mM	8.0	Can be supplemented with protease inhibitors. For metalloproteins, EDTA can be omitted. <a href="#">[1]</a>
	NaCl	150 mM		
	EDTA	1 mM		
Elution Buffer (Buffer E)	Tris-HCl	100 mM	8.0	Desthiobiotin is a competitive agent that gently displaces the Strep-tag® II from Strep-Tactin®. <a href="#">[1]</a>
	NaCl	150 mM		
	EDTA	1 mM		
	Desthiobiotin	2.5 mM		
Regeneration Buffer (Buffer R)	Tris-HCl	100 mM	8.0	HABA displaces desthiobiotin and indicates resin activity by a color change to red. <a href="#">[1]</a>
	NaCl	150 mM		
	EDTA	1 mM		
	HABA	1 mM		
Alternative Regeneration	NaOH	100 mM	-	A simple and effective method for regenerating

(for Strep-Tactin®XT)

Strep-Tactin®XT resins.

Table 2: Binding Capacities of Strep-Tactin® Resins

Resin Type	Binding Capacity (per mL of resin)	Notes
Strep-Tactin® Sepharose®	50-100 nmol	Standard resin for gravity flow applications.
Strep-Tactin® Superflow®	25-100 nmol	Suitable for FPLC and low-pressure chromatography.
Strep-Tactin® Superflow® High Capacity	Up to 500 nmol (or 3-15 mg of a 30 kDa protein)	Offers 2-3 times higher binding capacity than the standard Superflow® resin.[1]
Strep-Tactin®XT 4Flow® High Capacity	Approx. 16 mg of a 30 kDa protein	High capacity resin with a high affinity for Twin-Strep-tag®.

Table 3: Representative Protein Yields and Purity

Protein	Expression System	Yield	Purity	Reference
(His)6-mCherry-Strep(II)	E. coli	Not specified	>95%	[5]
Dual-tagged protein	Insect cells	Not specified	>95%	[5]
PhoA/Strep-tag II	E. coli periplasm	Not specified	Practically pure	[6]
Strep-tag II CALB	E. coli	Not specified	High	[3]

## Experimental Protocols

## Protocol 1: Affinity Purification of Strep-tag® II Fusion Proteins

This protocol describes the purification of a Strep-tag® II fusion protein from a clarified cell lysate using a gravity-flow column.

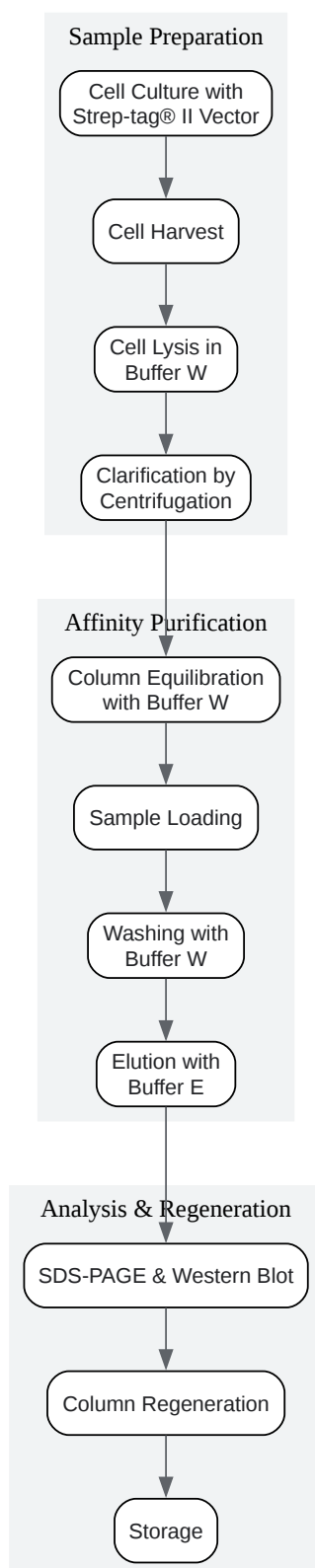
- 1. Preparation of Cell Lysate:** a. Resuspend the cell pellet in Lysis/Wash Buffer (Buffer W) supplemented with protease inhibitors. b. Lyse the cells using an appropriate method (e.g., sonication, French press). c. Centrifuge the lysate at high speed (e.g., 18,000 x g) for 30 minutes at 4°C to pellet cell debris. d. Collect the clear supernatant containing the soluble protein fraction.
- 2. Column Equilibration:** a. Allow the Strep-Tactin® resin in the column to settle. b. Remove the storage buffer. c. Equilibrate the column by washing with 2-3 column volumes (CV) of Buffer W.
- 3. Sample Application:** a. Apply the clarified cell lysate to the equilibrated column. b. Allow the lysate to flow through the resin by gravity. c. Collect the flow-through for analysis (e.g., SDS-PAGE) to assess binding efficiency.
- 4. Washing:** a. Wash the column with 5-10 CV of Buffer W to remove unbound proteins. b. Collect the wash fractions for analysis.
- 5. Elution:** a. Elute the bound Strep-tag® II fusion protein by applying 5-7 CV of Elution Buffer (Buffer E). b. Collect the eluate in fractions (e.g., 0.5-1 CV per fraction). c. Analyze the fractions by SDS-PAGE to identify those containing the purified protein.
- 6. Resin Regeneration:** a. For Strep-Tactin® resins, wash the column with 3-5 CV of Regeneration Buffer (Buffer R). A color change to red indicates regeneration. b. For Strep-Tactin®XT resins, wash with several CVs of 100 mM NaOH. c. After regeneration, wash the column with 3-5 CV of Buffer W to prepare it for the next use or for storage. d. For long-term storage, resuspend the resin in Buffer W containing 20% ethanol and store at 4°C.

## Protocol 2: Western Blot Analysis of Strep-tag® II Fusion Proteins

This protocol outlines the detection of Strep-tag® II fusion proteins using a Strep-Tactin-HRP conjugate.

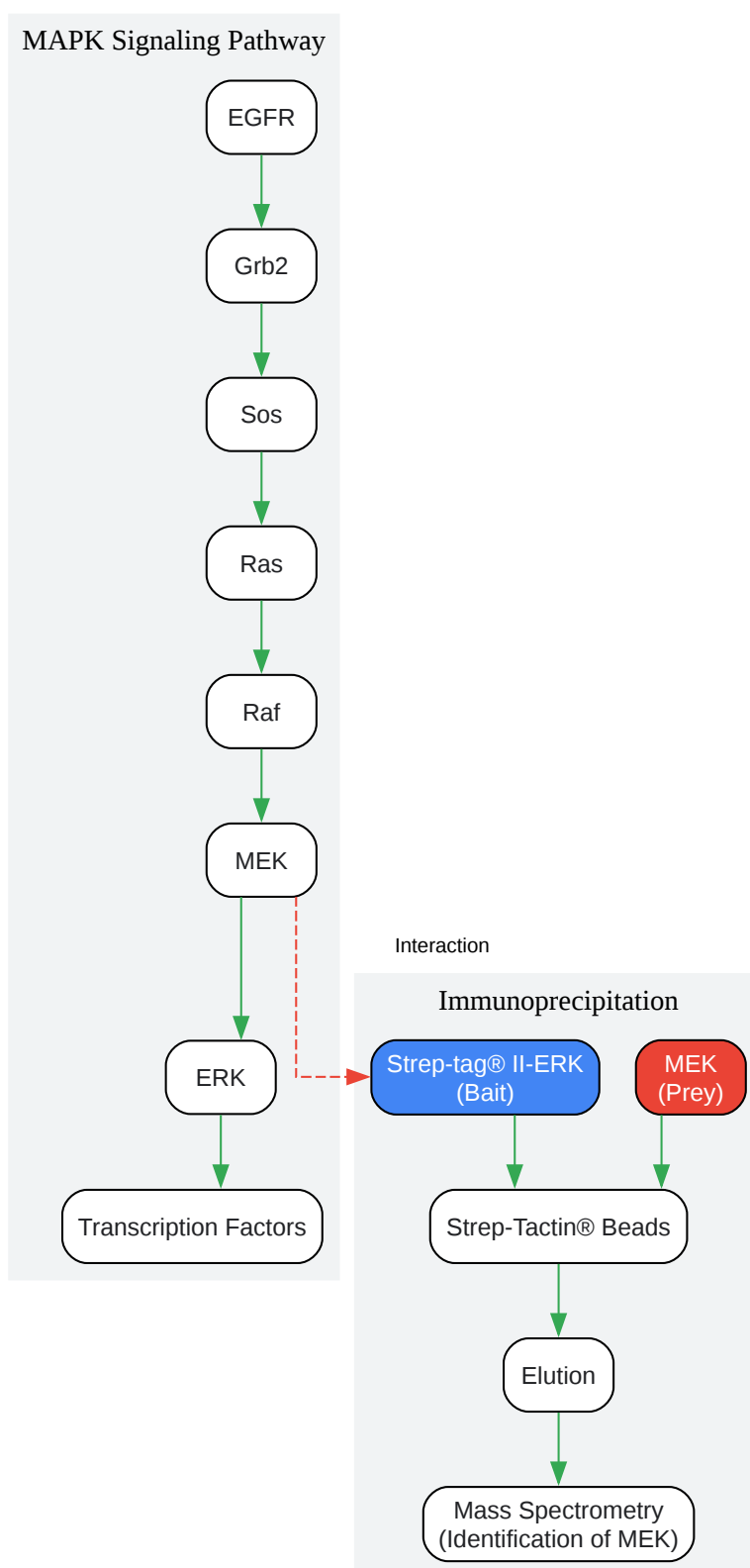
1. SDS-PAGE and Protein Transfer: a. Separate the protein samples by SDS-PAGE. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
2. Blocking: a. Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST). Note: When using Strep-Tactin conjugates for detection, avoid using milk-based blockers as they contain biotin, which will lead to high background. Use BSA instead.
3. Washing: a. Wash the membrane three times for 5-10 minutes each with TBST.
4. Incubation with Strep-Tactin-HRP: a. Dilute the Strep-Tactin-HRP conjugate in the appropriate buffer (e.g., TBST with 1% BSA) according to the manufacturer's recommendations. b. Incubate the membrane with the diluted conjugate for 1 hour at room temperature with gentle agitation.
5. Washing: a. Wash the membrane three times for 10-15 minutes each with TBST.
6. Detection: a. Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions. b. Detect the signal using an appropriate imaging system.

## Visualizations



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Figure 1: Experimental workflow for Strep-tag® II affinity purification.



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Figure 2: Use of Strep-tag® II in studying protein-protein interactions in a signaling pathway.



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## References

- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Strep-tag - Wikipedia [en.wikipedia.org]
- 3. Strep-tag II fusion technology for the modification and immobilization of lipase B from *Candida antarctica* (CALB) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Affinity Purification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574990#protocol-for-tag-2-affinity-purification]

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